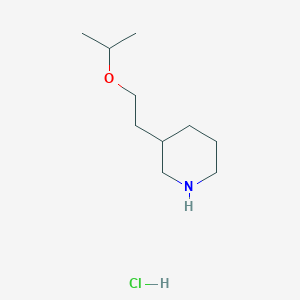3-(2-Isopropoxyethyl)piperidine hydrochloride
CAS No.: 1220035-18-6
Cat. No.: VC2675207
Molecular Formula: C10H22ClNO
Molecular Weight: 207.74 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1220035-18-6 |
|---|---|
| Molecular Formula | C10H22ClNO |
| Molecular Weight | 207.74 g/mol |
| IUPAC Name | 3-(2-propan-2-yloxyethyl)piperidine;hydrochloride |
| Standard InChI | InChI=1S/C10H21NO.ClH/c1-9(2)12-7-5-10-4-3-6-11-8-10;/h9-11H,3-8H2,1-2H3;1H |
| Standard InChI Key | MZVNGJOYRIXLSB-UHFFFAOYSA-N |
| SMILES | CC(C)OCCC1CCCNC1.Cl |
| Canonical SMILES | CC(C)OCCC1CCCNC1.Cl |
Introduction
Chemical Identity and Structure
Basic Information
3-(2-Isopropoxyethyl)piperidine hydrochloride is a nitrogen-containing heterocyclic compound with the molecular formula C₁₀H₂₂ClNO . It consists of a piperidine ring with an isopropoxyethyl substituent at the 3-position and exists as a hydrochloride salt. The salt form typically enhances stability and solubility in polar solvents compared to the free base.
Structural Characterization
Key Structural Features
The structure of 3-(2-Isopropoxyethyl)piperidine hydrochloride is defined by several key features:
-
A six-membered piperidine ring containing one nitrogen atom
-
An isopropoxyethyl side chain attached at the 3-position of the ring
-
A chloride counterion associated with the protonated nitrogen of the piperidine
The positioning of the isopropoxyethyl group at the 3-position distinguishes this compound from its positional isomers, which include 2-(2-Isopropoxyethyl)piperidine hydrochloride and 4-(2-Isopropoxyethyl)piperidine hydrochloride . These structural differences likely result in distinct three-dimensional conformations and potentially different chemical and biological properties.
Structural Representation
The chemical structure can be represented using standard chemical notation. In SMILES notation (Simplified Molecular Input Line Entry System), the structure would be represented as CC(C)OCCC1CCCCN1.Cl, indicating the arrangement of atoms and bonds in the molecule.
| Manufacturer | Product Number | Packaging | Price (USD) | Updated |
|---|---|---|---|---|
| Matrix Scientific | 050326 | 2.5g | $720 | 2021-12-16 |
| Matrix Scientific | 050326 | 500mg | $237 | 2021-12-16 |
| American Custom Chemicals Corporation | CHM0084719 | 500mg | $837.38 | 2021-12-16 |
| American Custom Chemicals Corporation | CHM0084719 | 2.5g | $1468.5 | 2021-12-16 |
| AK Scientific | 2258AD | 2.5g | $1022 | 2021-12-16 |
The relatively high price point suggests that 3-(2-Isopropoxyethyl)piperidine hydrochloride is a specialty chemical rather than a bulk commodity, likely reflecting its specialized synthesis requirements and limited production volume.
Related Compounds
Understanding the properties and applications of structural analogs can provide context for 3-(2-Isopropoxyethyl)piperidine hydrochloride.
Positional Isomers
Several positional isomers of isopropoxyethyl-substituted piperidine derivatives have been documented:
-
2-(2-Isopropoxyethyl)piperidine hydrochloride (CAS: 1219972-32-3)
-
4-(2-Isopropoxyethyl)piperidine hydrochloride (CAS: 1220032-54-1)
These compounds differ from 3-(2-Isopropoxyethyl)piperidine hydrochloride in the position of the isopropoxyethyl substituent on the piperidine ring. Such positional differences can significantly impact three-dimensional structure, reactivity patterns, and potentially biological properties.
Other Piperidine Derivatives
The broader class of piperidine derivatives includes numerous compounds with diverse substitution patterns and applications. Notable examples include:
-
3-aminopiperidine derivatives, which have been studied for various pharmaceutical applications
-
BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine hydrochloride], which has been investigated as a histamine H3 receptor inverse agonist with potential applications in promoting vigilance and cognition
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume